molecular formula C20H20N4O4S2 B2394242 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 893345-58-9

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2394242
CAS RN: 893345-58-9
M. Wt: 444.52
InChI Key: WPVGDCKBYYTAEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of substituted benzothiazoles and benzimidazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions often involve the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole core, such as those derived from Schiff bases, have shown significant biological activities. These include high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. One compound exhibited cytotoxicity on cancer cell lines, highlighting its potential in cancer therapy with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Corrosion Inhibition

Derivatives of benzothiazole, another related compound, have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies found that such compounds can provide stability and high efficiency against steel corrosion, showing their potential in industrial applications to protect metals (Hu et al., 2016).

Anticancer and Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has unveiled a class of promising antibacterial agents. Among these, certain compounds showed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests their potential as non-toxic antibacterial treatments (Palkar et al., 2017).

Photodynamic Therapy for Cancer

Novel compounds involving the 1,3,4-thiadiazole unit have been synthesized for use in photodynamic therapy (PDT), a treatment for cancer. These compounds, particularly zinc phthalocyanines substituted with thiadiazole derivatives, showed promising properties such as good fluorescence and high singlet oxygen quantum yield, essential for effective PDT (Pişkin et al., 2020).

Antipsychotic and Anticonvulsant Properties

Some newly synthesized substituted benzoxazepine and benzothiazepine compounds have demonstrated antipsychotic as well as anticonvulsant activities. This suggests their potential application in the treatment of psychiatric disorders and epilepsy (Kaur et al., 2012).

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGDCKBYYTAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

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